Tert-butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (400 MHz, CDCl3):
- Boc group : Singlet at δ 1.44 ppm (9H, C(CH3)3).
- Piperidine protons :
- Axial H-2/H-6: δ 2.30–2.50 ppm (m, 4H).
- Equatorial H-3/H-5: δ 1.80–2.00 ppm (m, 4H).
- Pyrrolidine ring : δ 2.60–2.80 ppm (m, 4H, N-CH2) and δ 1.70–1.85 ppm (m, 4H, CH2).
- Hydroxyethyl group :
- CH2OH: δ 3.65 ppm (t, 2H, J = 6.0 Hz).
- OH: δ 2.10 ppm (br s, 1H).
13C NMR (100 MHz, CDCl3):
- Boc carbonyl: δ 155.2 ppm.
- Piperidine C-4: δ 68.5 ppm (quaternary carbon).
- Hydroxyethyl CH2: δ 63.8 ppm.
Spin-spin coupling between H-4 and adjacent protons would produce complex splitting patterns, resolvable via COSY and HSQC experiments.
Infrared (IR) and Raman Spectroscopic Signatures
| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| O-H stretch | 3320 (br) | - |
| C=O stretch | 1695 | 1685 |
| C-N stretch | 1250 | 1240 |
| Piperidine ring breath | - | 990 |
The hydroxyethyl group’s O-H stretch appears broad due to hydrogen bonding. The Boc carbonyl absorbs near 1700 cm⁻¹, slightly lower than aliphatic esters due to conjugation with the piperidine nitrogen.
Mass Spectrometric Fragmentation Patterns
High-Resolution MS (ESI+):
- Molecular ion: [M+H]+ at m/z 325.269 (calc. 325.272 for C17H33N2O3).
- Key fragments:
- m/z 269.201: Loss of tert-butyl (C4H9).
- m/z 225.148: Subsequent loss of CO2.
- m/z 98.097: Pyrrolidinium ion (C4H10N+).
Fragmentation pathways align with Boc-protected amines, where the tert-butyl group cleaves preferentially.
Properties
Molecular Formula |
C16H30N2O3 |
|---|---|
Molecular Weight |
298.42 g/mol |
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-4-pyrrolidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O3/c1-15(2,3)21-14(20)17-11-6-16(7-12-17,8-13-19)18-9-4-5-10-18/h19H,4-13H2,1-3H3 |
InChI Key |
HVPDIJBVEGQTAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCO)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Enamine Formation
The initial step involves condensing tert-butyl 4-oxopiperidine-1-carboxylate with pyrrolidine to form the enamine intermediate. This reaction typically employs toluene as the solvent under reflux conditions, achieving quantitative conversion within 4–6 hours. The enamine’s stability is critical for subsequent steps, necessitating strict control of moisture and oxygen levels to prevent hydrolysis or oxidation.
Iminium Salt Generation
The enamine is treated with trifluoroacetic acid (TFA) to protonate the intermediate, forming the iminium salt (4 ). TFA’s strong acidity ensures complete protonation while avoiding side reactions associated with weaker acids. This step is conducted at 0–5°C to mitigate exothermic effects, with yields exceeding 95% after crystallization from ethyl acetate.
Reformatsky-Type Reaction: Optimization and Scale-Up
The Reformatsky reaction between iminium salt 4 and methyl bromoacetate is the centerpiece of this synthesis. Key parameters include:
Reaction Conditions
Critical Process Adjustments
-
Slow Addition of Methyl Bromoacetate : Gradual introduction over 2–3 hours minimizes localized overheating and ensures uniform reaction progress.
-
Vigorous Stirring : At pilot scales (500 L), mechanical stirring at 300–400 rpm prevents zinc sedimentation and enhances mass transfer, achieving 85–90% conversion.
Table 1: Reformatsky Reaction Parameters at Pilot Scale
| Parameter | Value | Impact on Yield |
|---|---|---|
| Stirring Speed | 400 rpm | Prevents Zn settling |
| Methyl Bromoacetate Addition Rate | 0.5 L/h | Reduces side reactions |
| Temperature Control | −10°C ± 2°C | Minimizes dimerization |
Red-Al Reduction: Final Step to Alcohol Intermediate
The ester intermediate from the Reformatsky step undergoes reduction using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to yield the primary alcohol (6 ).
Reduction Mechanism
Red-Al selectively reduces the ester group to a primary alcohol without affecting the pyrrolidine or piperidine rings. The reaction is conducted at 0°C in THF, with careful quenching using aqueous Rochelle salt to neutralize excess reductant.
Yield and Purity
-
Isolated Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane).
-
Purity : >99% by HPLC, confirmed via NMR (δ 1.45 ppm for tert-butyl group, δ 3.65 ppm for −CHOH).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Regulatory Compliance
-
Impurity Profiling : LC-MS identifies residual pyrrolidine (<0.1%) and Reformatsky dimer (<0.05%), both within ICH guidelines.
Comparative Analysis of Alternative Routes
While the four-step sequence remains the gold standard, exploratory routes have been evaluated:
Grignard Reaction Approach
Attempts to substitute the Reformatsky step with a Grignard reagent (e.g., ethyl magnesium bromide) resulted in lower yields (45–50%) due to incompatibility with the iminium salt’s electrophilicity.
Enzymatic Reduction
Preliminary trials using alcohol dehydrogenases for ester reduction showed promise (70% yield) but lacked the scalability of Red-Al.
Applications in Antiarteriosclerotic Drug Development
Compound 6 serves as a key intermediate for 1 , a novel antiarteriosclerotic agent targeting lipid peroxidation pathways. Its robust synthesis supports preclinical and Phase I clinical material demands, with 50 kg batches routinely produced .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the piperidine or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction may lead to the formation of secondary or tertiary amines.
Scientific Research Applications
Synthesis and Properties
The synthesis of tert-butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate involves a Reformatsky-type reaction, which has been demonstrated to be safe and scalable. The process utilizes trifluoroacetic acid for iminium salt formation, followed by a reduction step using Red-Al (sodium triethylborohydride). This method allows for efficient production on a pilot scale, as reported in a study detailing the pilot plant preparation of this compound .
Chemical Structure:
- Molecular Formula: C16H30N2O3
- CAS Number: 1312784-58-9
Antiarteriosclerotic Agents
One of the primary applications of this compound is its role as an intermediate in the development of antiarteriosclerotic drugs. The compound's structure allows it to interact effectively with biological targets involved in lipid metabolism and vascular health. Studies have shown that derivatives of this compound can enhance high-density lipoprotein (HDL) cholesterol levels and improve lipoprotein profiles, which are crucial for cardiovascular health .
PROTAC Development
The compound is also utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The incorporation of this compound into PROTACs can influence the three-dimensional orientation of the degrader, optimizing its efficacy and drug-like properties .
Pilot Plant Study
In a notable pilot plant study, researchers successfully scaled the synthesis of this compound for commercial production. This study highlighted the efficiency of the Reformatsky reaction under controlled conditions and its potential for large-scale applications in pharmaceutical manufacturing .
Lipid Profile Improvement Study
Another significant investigation focused on the effects of a selective peroxisome proliferator-activated receptor δ agonist derived from this compound on serum lipoprotein profiles in hypercholesterolemic mice. The results indicated that treatment led to increased HDL cholesterol levels and reduced non-HDL cholesterol levels, showcasing its potential therapeutic benefits against atherosclerosis .
Data Summary Table
Mechanism of Action
The mechanism of action of Tert-butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table highlights key structural analogs and their distinguishing features:
Key Research Findings
Enzymatic Resolution : The hydroxyethyl group in analogs like tert-butyl 4-(1-(3,4-dichlorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate enables enzymatic kinetic resolution for chiral drug synthesis .
Solubility Modulation : Hydroxyethyl substituents enhance aqueous solubility, critical for bioavailability in CNS-targeted drugs .
Structural Versatility : Piperidine-1-carboxylates with varied substituents (e.g., ethynyl, formyl) demonstrate broad utility in medicinal chemistry, with the hydroxyethyl-pyrrolidine combination offering a balance of stability and functionality .
Biological Activity
Tert-butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-YL)piperidine-1-carboxylate, identified by its CAS number 71742429, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of 298.43 g/mol. The structure features a piperidine ring substituted with a hydroxylethyl group and a tert-butoxycarbonyl moiety, which may influence its biological interactions.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antimicrobial Activity : Compounds containing piperidine rings have shown significant antimicrobial properties against various pathogens. For instance, derivatives have been tested against Mycobacterium tuberculosis, demonstrating promising inhibitory concentrations (MIC) in the range of 2-16 µg/mL .
- Neuroprotective Effects : Studies on similar piperidine derivatives suggest neuroprotective properties through mechanisms involving the modulation of oxidative stress pathways. For example, compounds have been reported to activate ERK/MAPK and PI3K/Akt signaling pathways, protecting neuronal cells from oxidative damage .
Case Studies
- Tuberculostatic Activity : A study evaluated the tuberculostatic activity of piperidine derivatives, including those structurally related to this compound. The results indicated that these compounds could inhibit the growth of M. tuberculosis effectively, suggesting their potential use in treating tuberculosis .
- Neuroprotection in HepG2 Cells : Another study investigated the protective effects of related compounds against tert-butyl hydroperoxide-induced oxidative stress in HepG2 cells. The results demonstrated that these compounds could significantly reduce cell death and restore mitochondrial function .
Synthesis Methods
The synthesis of this compound involves several steps, typically starting from readily available piperidine derivatives and employing reactions such as:
- Reformatsky Reaction : This method utilizes trifluoroacetic acid (TFA) to form iminium salts, followed by nucleophilic attack by hydroxylethyl groups .
Summary Table of Biological Activities
Q & A
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Boc-protection | DCM | 85–90 | |
| 2 | Grignard addition | THF | 70–75 | |
| 3 | Reductive amination | MeOH | 60–65 |
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization involves a combination of spectroscopic and chromatographic techniques:
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C17H31N2O3 at 335.2334) .
Advanced: How can stereochemical control be achieved during synthesis?
Methodological Answer:
Stereoselective synthesis requires chiral catalysts or resolved starting materials:
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric additions to piperidine ketones .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze esters in racemic mixtures .
- Crystallography-Guided Design : Single-crystal X-ray diffraction (using SHELXL ) confirms absolute configuration, enabling iterative optimization of reaction conditions.
Advanced: What is the compound’s potential mechanism of action in biological systems?
Methodological Answer:
Piperidine derivatives often target enzymes or receptors via:
- Enzyme Inhibition : Competitive binding to active sites (e.g., kinase or protease inhibition, validated via IC50 assays using fluorescence polarization) .
- Receptor Modulation : Interactions with G-protein-coupled receptors (GPCRs), assessed via cAMP accumulation or calcium flux assays .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses to targets like the dopamine D3 receptor (docking score ≤ −9.0 kcal/mol) .
Data Contradiction: Are there discrepancies in reported biological activities?
Methodological Answer:
Conflicting data may arise due to:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO cells) or endpoint measurements (e.g., viability vs. apoptosis) .
- Solubility Issues : Poor aqueous solubility (logP ~2.5) may reduce apparent activity in cell-based assays .
- Metabolic Instability : Rapid hepatic metabolism (e.g., cytochrome P450-mediated degradation) observed in microsomal studies but not in vitro .
Q. Table 2: Reported IC50 Values for Enzyme Inhibition
| Study | Target Enzyme | IC50 (nM) | Conditions | Reference |
|---|---|---|---|---|
| A | Kinase X | 120 ± 15 | pH 7.4, 37°C | |
| B | Kinase X | 450 ± 30 | pH 6.8, 25°C |
Advanced: How is crystallography used to resolve its structure?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is employed as follows:
- Crystallization : Vapor diffusion in hexane/ethyl acetate mixtures yields suitable crystals .
- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL refines structures to R-factor ≤ 0.05, confirming bond lengths (C-N: 1.47 Å) and angles (piperidine chair conformation) .
Safety: What handling precautions are recommended?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation risks (TLV-TWA: Not established; assume <1 mg/m³) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
